

Physical and chemical properties of Flibanserin D4

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Compound of Interest

Compound Name: *Flibanserin D4*

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An In-depth Technical Guide on the Physical and Chemical Properties of **Flibanserin D4**

Introduction

Flibanserin D4 is the deuterium-labeled analog of Flibanserin.[1] It serves as a critical internal standard for the precise quantification of Flibanserin in biological matrices through mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS).[2][3] The four deuterium atoms on the ethylpiperazine sidechain provide a distinct mass-to-charge ratio, enabling accurate differentiation from the unlabeled parent compound without altering its chemical behavior during sample extraction and analysis.[2][4] This guide provides a comprehensive overview of the known physical and chemical properties of **Flibanserin D4**, detailed experimental protocols for its use and analysis, and an examination of the pharmacological signaling pathways of the parent compound, Flibanserin.

Physical and Chemical Properties

Quantitative data for **Flibanserin D4** is primarily centered on its molecular identity. Other physical characteristics such as solubility and stability are often extrapolated from its parent compound, Flibanserin.

Chemical Identifiers

The following table summarizes the core chemical identifiers for **Flibanserin D4** and its hydrochloride salt.

Property	Flibanserin D4	Flibanserin D4 Hydrochloride
CAS Number	2122830-91-3[4]	2748630-46-6[2]
Molecular Formula	C ₂₀ H ₁₇ D ₄ F ₃ N ₄ O[5]	C ₂₀ H ₁₇ D ₄ F ₃ N ₄ O • HCl[2]
Molecular Weight	394.43 g/mol [5]	430.9 g/mol [2]
Synonyms	1-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethyl-1,1,2,2-d ₄)-1,3-dihydro-2H-benzo[d]imidazol-2-one[6]	1,3-dihydro-1-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl-1,1,2,2-d ₄]-2H-benzimidazol-2-one, monohydrochloride[2]

Physicochemical Characteristics

This table outlines the physicochemical properties. Data for the parent compound, Flibanserin, is included for reference where specific data for the D4 analog is not available.

Property	Flibanserin D4 / Flibanserin D4 HCl	Flibanserin (Parent Compound)
Appearance	Not specified	White to off-white or beige crystalline powder.[7][8]
Solubility	Flibanserin D4 HCl: Slightly soluble in DMSO and Methanol.[2]	Water: Insoluble (4.312 mg/L). [3][7] Organic Solvents: Soluble in DMSO (up to 78 mg/mL), Ethanol (up to 23 mg/mL), and DMF.[8][9][10]
Melting Point	Not specified	160-162°C[8] Hydrochloride Salt: 230-231°C[7]
Stability & Storage	Not specified	Stable for at least 2 years at +4°C.[8] Store at room temperature, protected from heat, moisture, and light.[11] Liable to degradation under acidic and peroxide conditions. [12]
Purity	≥99% deuterated forms (d ₁ -d ₄).[2]	N/A

Pharmacological Profile and Signaling Pathways

The pharmacological activity of **Flibanserin D4** is identical to that of Flibanserin. The isotopic labeling does not interfere with its mechanism of action. Flibanserin is a multifunctional serotonin agonist and antagonist (MSAA) that modulates key neurotransmitter systems implicated in sexual desire.[13][14]

Receptor Binding Affinity

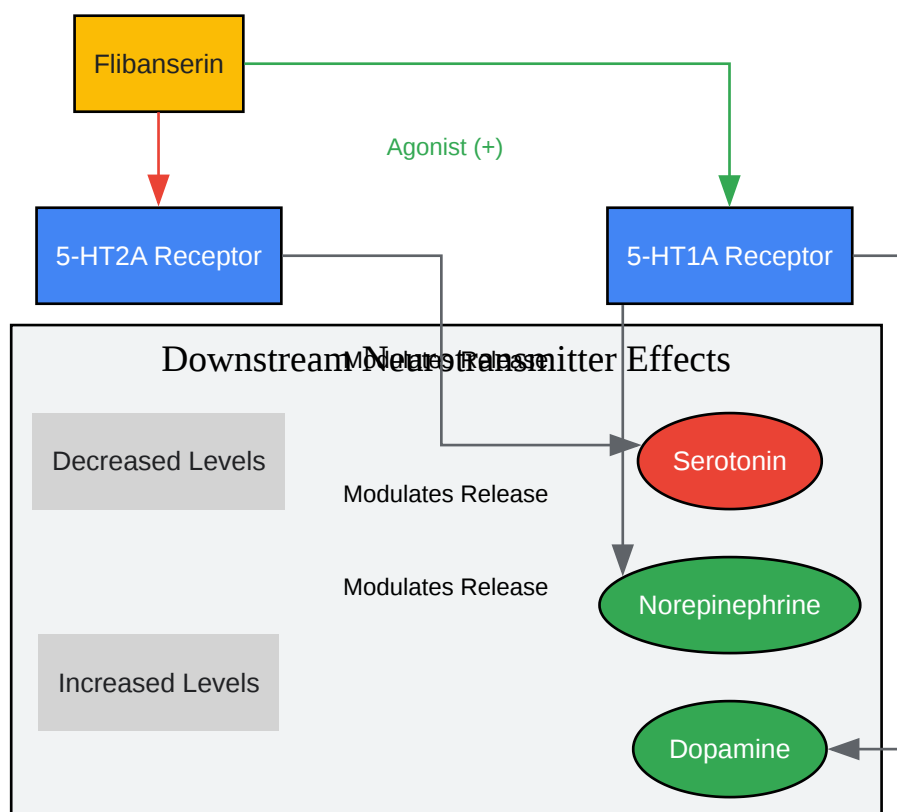
Flibanserin exhibits high affinity for specific serotonin and dopamine receptors.[15] Its therapeutic effect is believed to stem from its combined agonist and antagonist activities.

Receptor Target	Activity	Binding Affinity (Ki)
5-HT _{1A}	Full Agonist	1 nM[2][16]
5-HT _{2A}	Antagonist	49 nM[2][16]
Dopamine D ₄	Antagonist / Very Weak Partial Agonist	4-24 nM[2][16]
5-HT _{2B}	Antagonist	89.3 nM[17]
5-HT _{2C}	Antagonist	88.3 nM[17]

Mechanism of Action

Flibanserin's primary action is as a 5-HT_{1A} receptor agonist and a 5-HT_{2A} receptor antagonist. [18] This dual activity is thought to produce a regionally selective effect on monoamine levels in the brain. Specifically, in the prefrontal cortex (PFC), it leads to an increase in dopamine and norepinephrine levels while simultaneously decreasing serotonin levels.[13][19] This shift in the balance of these neurotransmitters—dopamine and norepinephrine being excitatory for sexual response and serotonin being inhibitory—is the proposed mechanism for its therapeutic effect in treating hypoactive sexual desire disorder (HSDD).[13][18]

At a cellular level, its 5-HT_{1A} agonism reduces forskolin-stimulated cAMP formation, while its 5-HT_{2A} antagonism counters the 5-HT-induced accumulation of phosphatidylinositol turnover.[2][15]



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Flibanserin's proposed mechanism of action in the prefrontal cortex.

Experimental Protocols

Flibanserin D4 is exclusively used in analytical settings as an internal standard. The following protocols describe its application in bioanalysis and the quality control of the parent compound.

Protocol for Bioanalytical Quantification of Flibanserin in Plasma

This protocol details a common procedure for the extraction and quantification of Flibanserin from plasma samples using **Flibanserin D4** for internal standardization, followed by LC-MS/MS analysis.[3][20]

Methodology:

- Sample Preparation: Aliquot 300 μ L of plasma sample into a clean microcentrifuge tube.

- Internal Standard Spiking: Add 100 μL of a 500 ng/mL **Flibanserin D4** working solution (in methanol or acetonitrile) to the plasma sample.
- Extraction:
 - Liquid-Liquid Extraction (LLE): Add 4 mL of ethyl acetate.
 - Protein Precipitation (PPT): Alternatively, add 900 μL of ice-cold acetonitrile.[20]
- Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
- Separation: Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic layer (LLE) or precipitate proteins (PPT).
- Isolation: Carefully transfer the supernatant (organic layer or acetonitrile) to a new tube.
- Evaporation: Dry the isolated supernatant under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 300 μL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).[3]
- Analysis: Inject the reconstituted sample into an LC-MS/MS system for analysis. Quantification is achieved by comparing the peak area ratio of Flibanserin to **Flibanserin D4** against a standard calibration curve.



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Workflow for the bioanalytical quantification of Flibanserin.

Protocol for Purity Determination of Flibanserin by RP-HPLC

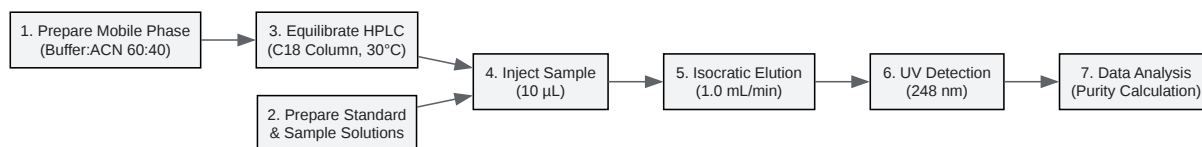
This protocol describes a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the purity of Flibanserin active pharmaceutical ingredient (API).[12][21]

Instrumentation and Conditions:

- HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
- Column: Agilent C18 (150 x 4.6 mm, 5 μ m particle size) or equivalent.[21]
- Mobile Phase: A mixture of 0.01M Potassium Phosphate Monohydrate buffer (pH adjusted to 3.5) and Acetonitrile in a 60:40 v/v ratio.[21]
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 248 nm.[21]
- Injection Volume: 10 μ L.

Methodology:

- Standard Preparation: Accurately weigh and dissolve Flibanserin reference standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution (e.g., 100 μ g/mL).
- Sample Preparation: Prepare the Flibanserin test sample in the same diluent and at the same concentration as the standard solution.
- System Equilibration: Equilibrate the HPLC system by pumping the mobile phase until a stable baseline is achieved.
- Analysis: Inject the standard and sample solutions into the chromatograph. The retention time for Flibanserin is expected at approximately 2.8 minutes under these conditions.[21]
- Data Processing: Calculate the purity of the Flibanserin sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard. Impurity levels are determined by the area percentage of any other peaks.



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Workflow for the RP-HPLC purity analysis of Flibanserin.

Conclusion

Flibanserin D4 is an indispensable tool for researchers and drug development professionals engaged in the pharmacokinetic and metabolic analysis of Flibanserin. Its well-defined chemical structure and mass difference from the parent compound ensure its utility as a robust internal standard. While many of its physicochemical properties are inferred from Flibanserin, its application in validated analytical methods is well-documented. Understanding the complex pharmacology of Flibanserin, particularly its modulatory effects on serotonin, dopamine, and norepinephrine pathways, provides the essential context for the interpretation of quantitative data obtained using its deuterated analog.

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